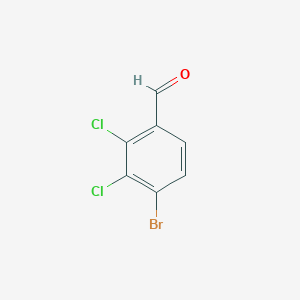

4-Bromo-2,3-dichlorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,3-dichlorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVRQVCGWNBNRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 2,3 Dichlorobenzaldehyde

Classical and Established Synthetic Routes

Traditional methods for synthesizing 4-Bromo-2,3-dichlorobenzaldehyde often rely on well-established, multi-step reaction sequences that are fundamental to organic chemistry.

Electrophilic Bromination Approaches

Electrophilic aromatic substitution is a foundational method for introducing a halogen to a benzene (B151609) ring. libretexts.org In this approach, 4-Bromo-2,3-dichlorobenzaldehyde would be synthesized by the direct bromination of 2,3-dichlorobenzaldehyde (B127699). The reaction involves an electrophile, typically generated from molecular bromine (Br₂) with the aid of a Lewis acid catalyst like iron(III) bromide (FeBr₃), attacking the electron-rich aromatic ring. libretexts.org

The mechanism proceeds in two main steps:

Formation of a positively charged intermediate, known as an arenium ion or sigma complex, where the bromine atom has bonded to the ring. This step is typically the rate-determining step. libretexts.org

A proton is then lost from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring to yield the final product. libretexts.org

Table 1: General Conditions for Electrophilic Bromination

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | 2,3-Dichlorobenzaldehyde | Precursor molecule |

| Reagent | Bromine (Br₂) | Source of the electrophile |

| Catalyst | Iron(III) Bromide (FeBr₃) or other Lewis Acid | Polarizes the Br-Br bond to create a stronger electrophile (Br⁺) |

| Solvent | Dichloromethane or Carbon Tetrachloride | Inert solvent to dissolve reactants |

| Temperature | Room temperature to moderate heating | To overcome the activation energy of the deactivated ring |

Diazonium Salt Intermediate Routes

The Sandmeyer reaction provides a reliable and versatile method for introducing a bromine atom onto an aromatic ring via a diazonium salt intermediate. wikipedia.orgbyjus.com This pathway is particularly useful when direct bromination is inefficient or yields undesirable isomers. The synthesis of 4-Bromo-2,3-dichlorobenzaldehyde using this method would commence from the corresponding aniline, 4-Amino-2,3-dichlorobenzaldehyde.

The process involves two primary stages:

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr) at low temperatures (0–5 °C). This converts the amino group (-NH₂) into a diazonium salt (-N₂⁺), which is an excellent leaving group. masterorganicchemistry.com

Sandmeyer Reaction: The resulting diazonium salt solution is then treated with a copper(I) bromide (CuBr) catalyst. masterorganicchemistry.comlscollege.ac.in The copper(I) species facilitates the replacement of the diazonio group with a bromide ion, releasing nitrogen gas and forming the desired aryl bromide. wikipedia.org The mechanism is believed to involve a single-electron transfer process, generating an aryl radical. lscollege.ac.in

This route offers high regioselectivity, as the position of the bromine atom is predetermined by the location of the amino group on the starting material.

Table 2: Key Steps in Diazonium Salt Route

| Step | Reagents | Typical Temperature | Intermediate/Product |

|---|---|---|---|

| Diazotization | 4-Amino-2,3-dichlorobenzaldehyde, Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr) | 0–5 °C | 2,3-Dichloro-4-formylbenzenediazonium bromide |

| Sandmeyer Reaction | Diazonium salt intermediate, Copper(I) Bromide (CuBr) | Room temperature to gentle warming | 4-Bromo-2,3-dichlorobenzaldehyde |

Modern and Scalable Synthesis Strategies

Contemporary synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign ("green") methodologies. These strategies often involve catalysis, milder reaction conditions, and improved atom economy for the synthesis of compounds like 4-Bromo-2,3-dichlorobenzaldehyde.

Catalytic Bromination-Oxidation of Dichlorotoluene Precursors

A scalable strategy can be devised starting from the more readily available precursor, 2,3-dichlorotoluene (B105489). This multi-step process involves the initial bromination of the aromatic ring followed by the oxidation of the methyl group.

Electrophilic Bromination of 2,3-Dichlorotoluene: The first step is the regioselective bromination of 2,3-dichlorotoluene at the C4 position to produce 4-bromo-2,3-dichlorotoluene (B1375509). The directing effects of the two chlorine atoms and the activating methyl group favor substitution at this position.

Catalytic Oxidation of the Methyl Group: The methyl group of 4-bromo-2,3-dichlorotoluene is then oxidized to an aldehyde. Various catalytic systems can achieve this transformation. For instance, manganese dioxide (MnO₂) is a common reagent for the oxidation of benzylic alcohols to aldehydes, which can be formed as intermediates. chemicalbook.com Other methods include using catalysts like cobalt acetate (B1210297) in the presence of an oxidant. chemicalbook.com

Hydrogen Peroxide Mediated Oxidations

Hydrogen peroxide (H₂O₂) is increasingly favored as a green oxidant in chemical synthesis because its primary byproduct is water. mdpi.comresearchgate.net Its application in the synthesis of 4-Bromo-2,3-dichlorobenzaldehyde can be envisioned in several ways, particularly in the oxidation of a suitable precursor.

A prominent modern method involves the photocatalytic oxidative bromination of a toluene (B28343) derivative using an H₂O₂/HBr system. acs.orgresearchgate.net In this process, H₂O₂ oxidizes HBr to generate bromine in situ. This bromine then participates in a light-initiated radical reaction. researchgate.net While this is a radical bromination technique (see 2.2.3), the role of H₂O₂ as the key oxidant is central.

Alternatively, H₂O₂ can be used in the direct oxidation of the methyl group of 4-bromo-2,3-dichlorotoluene to the aldehyde. This often requires a catalyst to activate the peroxide. researchgate.net Research on the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) using H₂O₂ over various catalysts, such as tetra-alkylpyridinium octamolybdate, highlights the potential for clean oxidation under solvent-free conditions. rsc.org

Table 3: Example of H₂O₂-Mediated Oxidative Bromination of a Dichlorotoluene Derivative

| Parameter | Condition | Reference Finding |

|---|---|---|

| Substrate | 2,6-Dichlorotoluene (B125461) (as an analogue) | A green and safe process was developed in a microchannel reactor. nih.gov |

| Oxidant | Hydrogen Peroxide (H₂O₂) | Used as the primary oxidant. nih.gov |

| Bromine Source | Hydrobromic Acid (HBr) | Provides the bromine atom for the reaction. nih.gov |

| Initiation | Light Irradiation (Photocatalytic) | Essential for initiating the radical reaction. acs.org |

| Result | High conversion and yield of the corresponding benzyl bromide. | DCT conversion reached 98.1% with a 91.4% yield of DCBB. nih.gov |

This data is for the analogous synthesis of 2,6-dichlorobenzyl bromide (DCBB) from 2,6-dichlorotoluene (DCT), illustrating the efficacy of the H₂O₂/HBr system.

Radical Initiated Bromination Techniques

Radical-initiated reactions offer a powerful method for functionalizing the benzylic position of toluene derivatives. youtube.com This pathway is highly selective for the methyl group, leaving the aromatic ring untouched. For the synthesis of 4-Bromo-2,3-dichlorobenzaldehyde, this would typically involve two steps starting from 4-bromo-2,3-dichlorotoluene.

Benzylic Bromination: The methyl group of 4-bromo-2,3-dichlorotoluene is converted to a bromomethyl group (-CH₂Br) via a free-radical chain reaction. This is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) or under light (UV) irradiation. youtube.com The resulting product is 4-bromo-1-(bromomethyl)-2,3-dichlorobenzene. Free-radical bromination is known to be highly selective for the most substituted carbon, which in this case is the benzylic position. masterorganicchemistry.com

Hydrolysis: The intermediate benzyl bromide is then hydrolyzed to the corresponding aldehyde. This can be accomplished through various methods, such as heating with aqueous calcium carbonate or using other hydrolytic agents. orgsyn.org

A particularly modern and safe approach is the photocatalytic oxidative bromination using HBr and H₂O₂ in a microchannel reactor, as described previously. acs.orgnih.gov This method generates the bromine radical in situ under light irradiation, representing a greener and more controlled alternative to using molecular bromine or NBS. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| 4-Bromo-2,3-dichlorobenzaldehyde | C₇H₃BrCl₂O |

| 2,3-Dichlorobenzaldehyde | C₇H₄Cl₂O |

| 4-Amino-2,3-dichlorobenzaldehyde | C₇H₅Cl₂NO |

| 2,3-Dichlorotoluene | C₇H₆Cl₂ |

| 4-Bromo-2,3-dichlorotoluene | C₇H₅BrCl₂ |

| 4-Bromo-1-(bromomethyl)-2,3-dichlorobenzene | C₇H₄Br₂Cl₂ |

| Iron(III) Bromide | FeBr₃ |

| Sodium Nitrite | NaNO₂ |

| Hydrobromic Acid | HBr |

| Copper(I) Bromide | CuBr |

| Hydrogen Peroxide | H₂O₂ |

Regioselectivity and Stereochemical Control in Synthesis

The primary challenge in the synthesis of 4-Bromo-2,3-dichlorobenzaldehyde lies in controlling the regioselectivity of the halogenation and formylation reactions on a dichlorinated benzene ring. As the molecule is achiral, stereochemical control is not a factor in its direct synthesis. The directing effects of the substituents on the aromatic ring are paramount in achieving the desired substitution pattern.

Two principal retrosynthetic pathways can be envisioned for the synthesis of 4-Bromo-2,3-dichlorobenzaldehyde:

Pathway A: Electrophilic bromination of 2,3-dichlorobenzaldehyde.

Pathway B: Formylation of 1-bromo-2,3-dichlorobenzene (B155788).

In Pathway A , the directing effects of the two chlorine atoms and the aldehyde group on the incoming electrophile (bromine) must be considered. Both chlorine atoms are ortho, para-directing deactivators. pressbooks.publumenlearning.com The aldehyde group is a meta-directing deactivator. libretexts.orglibretexts.org The positions ortho and para to the chlorine atoms are C4, C5, and C6. The position meta to the aldehyde group is C5. Therefore, the directing effects of the chloro and aldehyde groups are complex and can lead to a mixture of products. However, the cumulative effect of the two ortho-directing chloro groups and the meta-directing aldehyde group would likely favor substitution at the C4 and C6 positions. The electronic and steric hindrance at each position would ultimately determine the final product distribution.

In Pathway B , the formylation of 1-bromo-2,3-dichlorobenzene scbt.comsigmaaldrich.combldpharm.com is the key step. The directing effects of the bromine and chlorine atoms, all of which are ortho, para-directing deactivators, will influence the position of the incoming formyl group. pressbooks.publumenlearning.com The bromine atom at C1 directs to positions C2 and C4. The chlorine atom at C2 directs to C1 and C4. The chlorine atom at C3 directs to C2 and C6. The convergence of these directing effects, particularly from the halogens at C1 and C2, would strongly favor the introduction of the formyl group at the C4 position. This pathway is therefore expected to exhibit higher regioselectivity towards the desired product.

Several formylation methods could be employed, including the Gattermann-Koch reaction, the Vilsmeier-Haack reaction, and ortho-formylation of a corresponding phenolic precursor. orgsyn.orggoogle.com The choice of method can significantly impact the yield and selectivity. For instance, a patent for the synthesis of 2,3-dichlorobenzaldehyde from 2,3-dichlorotoluene reports a high selectivity and yield, suggesting that a similar strategy starting from a brominated analogue could be effective. patsnap.com

A study on the regioselective bromination of aromatic compounds using Br2/SO2Cl2 over microporous catalysts has shown high para-selectivity. researchgate.net Such a system could potentially be adapted for the bromination of 2,3-dichlorobenzaldehyde, favoring the desired 4-bromo isomer.

| Pathway | Starting Material | Key Reaction | Expected Major Product(s) | Controlling Factors |

| A | 2,3-Dichlorobenzaldehyde | Electrophilic Bromination | 4-Bromo-2,3-dichlorobenzaldehyde and other isomers | Cumulative directing effects of -Cl and -CHO groups, steric hindrance |

| B | 1-Bromo-2,3-dichlorobenzene | Formylation | 4-Bromo-2,3-dichlorobenzaldehyde | Convergent ortho, para-directing effects of halogen substituents |

Comparative Analysis of Synthetic Efficiencies and Environmental Footprints

A critical aspect of modern synthetic chemistry is the evaluation of different routes not only for their chemical efficiency but also for their environmental impact. This involves considering factors such as yield, reaction conditions, atom economy, and the use of hazardous or environmentally benign reagents and solvents.

Chemical Efficiency:

| Reaction | Starting Material | Product | Yield (%) | Reference |

| Oxidation | 2,3-Dichlorotoluene | 2,3-Dichlorobenzaldehyde | 72.1 | chemicalbook.com |

| Bromination/Hydrolysis | 2,3-Dichlorotoluene | 2,3-Dichlorobenzaldehyde | >75 | patsnap.com |

| Microchannel Oxidation | 2,3-Dichlorotoluene | 2,3-Dichlorobenzaldehyde | 29.0 | chemicalbook.com |

| Ozonolysis | Styrene | Benzaldehyde | 97.6 | researchgate.net |

Environmental Footprint:

The environmental impact of a synthesis is a more complex metric. Traditional methods for halogenation and formylation often involve harsh reagents and solvents. For example, electrophilic bromination may use elemental bromine, which is highly corrosive and toxic, and chlorinated solvents. Formylation reactions like the Gattermann-Koch reaction can use carbon monoxide and strong acids under high pressure. google.com

Modern "green chemistry" approaches aim to mitigate these issues by using less hazardous reagents, alternative energy sources (like microwave or ultrasound), and more environmentally friendly solvents. nih.gov For example, the use of N-bromosuccinimide (NBS) as a brominating agent is often preferred over elemental bromine as it is a solid and easier to handle. prepchem.com The development of catalytic methods, such as the use of zeolites for regioselective bromination, can also reduce waste and improve the environmental profile of the synthesis. researchgate.net

The choice of solvent is also a critical factor. Many organic solvents are volatile and can have significant health and environmental impacts. The use of water as a solvent or solvent-free reactions are highly desirable from a green chemistry perspective. A patent for the catalytic synthesis of benzaldehyde highlights a method that avoids organic solvents, thus reducing environmental pollution. google.com

A comprehensive environmental footprint analysis would consider the entire life cycle of all materials used, from their production to their disposal. While such a detailed analysis is beyond the scope of this article, it is clear that synthetic routes that minimize the use of hazardous materials, reduce energy consumption, and generate less waste are to be favored. Future research into the synthesis of 4-Bromo-2,3-dichlorobenzaldehyde should prioritize the development of such sustainable methodologies.

Chemical Reactivity and Transformative Chemistry of 4 Bromo 2,3 Dichlorobenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is a cornerstone of organic chemistry, known for its susceptibility to both oxidation and reduction, as well as its ability to participate in condensation reactions.

Selective Oxidation Reactions

The aldehyde functional group in 4-Bromo-2,3-dichlorobenzaldehyde can be readily oxidized to the corresponding carboxylic acid, yielding 4-Bromo-2,3-dichlorobenzoic acid. This transformation is a fundamental reaction in organic synthesis, often achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O) in the Tollens' test. The choice of oxidant is crucial to ensure the selective conversion of the aldehyde without affecting the halogen substituents on the aromatic ring.

Table 1: Hypothetical Oxidation of 4-Bromo-2,3-dichlorobenzaldehyde

| Reactant | Product | Typical Reagents |

|---|

Note: This table represents a general transformation for aromatic aldehydes; specific experimental data for 4-Bromo-2,3-dichlorobenzaldehyde is not widely available in the reviewed literature.

Reductive Transformations to Alcohols

Conversely, the aldehyde group can be reduced to a primary alcohol, (4-Bromo-2,3-dichlorophenyl)methanol. This reduction can be accomplished using various reducing agents. Strong hydride reagents such as lithium aluminum hydride (LiAlH₄) or milder, more selective reagents like sodium borohydride (B1222165) (NaBH₄) are commonly employed. The use of NaBH₄ is often preferred for its greater functional group tolerance, as it typically does not reduce other functionalities like the aryl halides.

Table 2: Hypothetical Reduction of 4-Bromo-2,3-dichlorobenzaldehyde

| Reactant | Product | Typical Reagents |

|---|

Note: This table represents a general transformation for aromatic aldehydes; specific experimental data for 4-Bromo-2,3-dichlorobenzaldehyde is not widely available in the reviewed literature.

Condensation Reactions, including Schiff Base Formation

The aldehyde group is an excellent electrophile, readily undergoing condensation reactions with nucleophiles such as primary amines to form imines, commonly known as Schiff bases. internationaljournalcorner.comnih.gov This reaction typically proceeds via a nucleophilic addition of the amine to the aldehyde carbonyl, followed by the elimination of a water molecule. internationaljournalcorner.com Schiff bases are an important class of compounds with a wide range of applications, including in the synthesis of pharmaceuticals and as ligands in coordination chemistry. internationaljournalcorner.comnih.gov The reaction of 4-Bromo-2,3-dichlorobenzaldehyde with a primary amine (R-NH₂) would yield the corresponding N-(4-Bromo-2,3-dichlorobenzylidene)amine.

Reactivity of the Halogenated Aromatic Ring

The presence of three halogen atoms on the aromatic ring opens up a rich field of reactivity, particularly for forming new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution Reactions

Aryl halides are generally resistant to nucleophilic aromatic substitution (SNAᵣ) unless the ring is activated by potent electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.orgyoutube.com The aldehyde group on 4-Bromo-2,3-dichlorobenzaldehyde is an electron-withdrawing group, which activates the ring towards nucleophilic attack. This activation is most pronounced at the positions ortho and para to the aldehyde. In this molecule, the chlorine at position 2 is ortho to the aldehyde, and the bromine at position 4 is para. This suggests that these positions could be susceptible to substitution by strong nucleophiles. However, the reaction is also influenced by the nature of the halogen, with reactivity generally following the trend F > Cl > Br > I for this type of reaction, which is the opposite of the trend seen in Sₙ1 and Sₙ2 reactions. chemistrysteps.com

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. nih.gov The different halogens on the 4-Bromo-2,3-dichlorobenzaldehyde ring allow for selective and sequential reactions. The reactivity of aryl halides in these couplings generally follows the order I > Br > OTf > Cl. harvard.edu This differential reactivity is a key feature that can be exploited in synthetic strategies.

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organohalide. wikipedia.orglibretexts.org For 4-Bromo-2,3-dichlorobenzaldehyde, the more reactive C-Br bond would be expected to undergo Suzuki coupling preferentially, allowing for the introduction of an aryl, vinyl, or alkyl group at the 4-position while leaving the two chlorine atoms intact for potential subsequent transformations. nsf.govresearchgate.net

Heck Reaction : The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org Similar to the Suzuki coupling, the reaction would be expected to occur selectively at the C-Br bond of 4-Bromo-2,3-dichlorobenzaldehyde.

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The Sonogashira coupling of 4-Bromo-2,3-dichlorobenzaldehyde would selectively form an alkynylated product at the 4-position. This selectivity allows for the synthesis of complex molecules with precise control over the substitution pattern.

Table 3: Predicted Selectivity in Palladium-Catalyzed Coupling Reactions

| Reaction | Coupling Partner | Predicted Site of Reaction |

|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | C4-Br |

| Heck Coupling | Alkene | C4-Br |

Note: This table is based on the established relative reactivity of aryl halides in palladium-catalyzed reactions. harvard.edu

Directing Effects of Halogen and Aldehyde Substituents

The orientation of electrophilic aromatic substitution on the 4-Bromo-2,3-dichlorobenzaldehyde ring is a complex interplay of the directing effects of the four substituents. Halogens, such as bromine and chlorine, are known to be deactivating yet ortho, para-directing. vaia.comlibretexts.org This is due to a combination of their electron-withdrawing inductive effect, which deactivates the ring, and their ability to donate a lone pair of electrons through resonance, which directs incoming electrophiles to the ortho and para positions. rsc.org

Conversely, the aldehyde group (-CHO) is a deactivating and meta-directing group. vaia.com Its strong electron-withdrawing nature, both through induction and resonance, significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The withdrawal of electrons is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

In 4-Bromo-2,3-dichlorobenzaldehyde, the substituents are positioned as follows: the aldehyde group at C1, chlorine atoms at C2 and C3, and a bromine atom at C4. The two available positions for electrophilic substitution are C5 and C6.

To predict the likely site of substitution, we must consider the additive effects of all substituents:

The Aldehyde Group (at C1): As a meta-director, it directs incoming electrophiles to the C3 and C5 positions. Since C3 is already substituted, it primarily directs towards C5.

The Chlorine Atom (at C2): As an ortho, para-director, it directs towards the C3 (already substituted), C5, and C6 positions.

The Chlorine Atom (at C3): As an ortho, para-director, it directs towards the C2 (already substituted), C4 (already substituted), and C5 positions.

The Bromine Atom (at C4): As an ortho, para-director, it directs towards the C3 (already substituted) and C5 positions.

Based on this analysis, the C5 position is strongly favored as it is the target of the directing influence of the aldehyde group and all three halogen substituents. The C6 position is only directed to by the chlorine atom at C2. Therefore, electrophilic substitution on 4-Bromo-2,3-dichlorobenzaldehyde is expected to occur predominantly at the C5 position.

Synthesis and Advanced Characterization of 4 Bromo 2,3 Dichlorobenzaldehyde Derivatives

Derivatization Strategies and Novel Compound Synthesis

The reactivity of 4-Bromo-2,3-dichlorobenzaldehyde is dominated by the aldehyde functional group and the bromo substituent. The aldehyde is a key electrophile for reactions with nucleophiles, particularly amines, to form new carbon-nitrogen bonds. The carbon-bromine bond is susceptible to metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. These orthogonal points of reactivity make it a valuable precursor for generating molecular diversity.

Synthesis of Schiff Bases from 4-Bromo-2,3-dichlorobenzaldehyde

The condensation reaction between an aldehyde and a primary amine to form an imine, or Schiff base, is a fundamental transformation in organic synthesis. internationaljournalcorner.com The synthesis of Schiff bases from 4-Bromo-2,3-dichlorobenzaldehyde typically involves the reaction of the aldehyde with a stoichiometric amount of a primary amine in a suitable solvent, such as ethanol (B145695) or methanol. The reaction is often catalyzed by a few drops of acid, like glacial acetic acid, and may require refluxing for several hours. internationaljournalcorner.comijmcmed.org

The general reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to yield the final imine product. The stability of the resulting Schiff base is enhanced by the aromatic nature of both the aldehyde and the amine precursor. internationaljournalcorner.com

Table 1: Representative Synthesis of Schiff Bases from 4-Bromo-2,3-dichlorobenzaldehyde

| Amine Reactant | Catalyst | Solvent | Conditions | Product |

|---|---|---|---|---|

| Aniline | Acetic Acid | Ethanol | Reflux, 4-6 hours | N-(4-bromo-2,3-dichlorobenzylidene)aniline |

| 4-Bromoaniline | Acetic Acid | Ethanol | Reflux, 5 hours internationaljournalcorner.com | N-(4-bromo-2,3-dichlorobenzylidene)-4-bromoaniline |

| 4-Amino benzoic acid | Acetic Acid | Ethanol | Reflux, 5 hours internationaljournalcorner.com | 4-(((4-bromo-2,3-dichlorobenzylidene)amino)benzoic acid |

The products are typically colored solids that can be purified by recrystallization from a suitable solvent like ethanol. internationaljournalcorner.com

Formation of Heterocyclic Compounds

The aldehyde functionality of 4-Bromo-2,3-dichlorobenzaldehyde is a key gateway for the construction of various heterocyclic ring systems through multicomponent reactions and cyclocondensations.

The Biginelli reaction is a one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. wikipedia.org This acid-catalyzed reaction involves an aryl aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgorganic-chemistry.org The use of 4-Bromo-2,3-dichlorobenzaldehyde as the aldehyde component allows for the incorporation of the bromo-dichlorophenyl moiety into the pyrimidine (B1678525) core.

The reaction mechanism is understood to begin with the condensation of the aldehyde and urea, forming an iminium ion intermediate. organic-chemistry.org This is followed by the nucleophilic addition of the enolate of the β-ketoester and subsequent cyclization and dehydration to yield the dihydropyrimidine (B8664642) product. wikipedia.org Various catalysts, including Brønsted acids (like HCl) and Lewis acids (like indium(III) chloride or ytterbium(III) triflate), can be employed to improve reaction efficiency. wikipedia.orgorganic-chemistry.org The reaction of 4-bromobenzaldehyde (B125591) with acetophenones and urea has been shown to produce substituted pyrimidin-2-ones, demonstrating the feasibility of this reaction with bromo-substituted aldehydes. researchgate.net

Imidazole (B134444) derivatives can be synthesized from 4-Bromo-2,3-dichlorobenzaldehyde through a multi-step, one-pot procedure. A common approach involves the initial formation of a Schiff base, which then reacts with other components to build the imidazole ring. nih.gov

A representative synthesis would first involve the condensation of 4-Bromo-2,3-dichlorobenzaldehyde with a primary amine (e.g., a substituted aniline) to form the corresponding Schiff base. This intermediate is then treated with a 1,2-dicarbonyl compound, such as benzil, and an ammonia (B1221849) source, typically ammonium (B1175870) acetate (B1210297), in a solvent like ethanol or glacial acetic acid. nih.govwjpsonline.com The mixture is refluxed to facilitate the cyclization and formation of the fully substituted imidazole ring. This method allows for the synthesis of 1,2,4,5-tetrasubstituted imidazoles, where one of the substituents is the 4-bromo-2,3-dichlorophenyl group derived from the starting aldehyde. The synthesis of imidazole derivatives using the closely related 2,3-dichlorobenzaldehyde (B127699) has been successfully demonstrated. nih.gov

Generation of Biaryl Systems and Other Polycyclic Compounds

The bromine atom on the 4-Bromo-2,3-dichlorobenzaldehyde scaffold serves as a crucial handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Hiyama couplings, to generate biaryl systems. nih.gov This strategy is particularly powerful when combined with prior derivatization of the aldehyde group.

For instance, dihydropyrimidinone products obtained from the Biginelli reaction can undergo a subsequent Suzuki coupling. nih.gov In this post-condensation modification, the bromo-substituted dihydropyrimidinone is reacted with a boronic acid in the presence of a palladium catalyst (e.g., Pd(pddf)Cl₂) and a base (e.g., Cs₂CO₃). nih.gov This approach effectively removes the bromine and introduces a new aryl or heteroaryl group, creating a C4-biaryl substituted dihydropyrimidinone.

Furthermore, the derivatives of 4-Bromo-2,3-dichlorobenzaldehyde can be used to construct more complex polycyclic systems. The dihydropyrimidinone intermediate from a Biginelli reaction can participate in formal hetero-Diels-Alder reactions, leading to fused heterocyclic structures. frontiersin.org This demonstrates how a sequence of reactions—multicomponent condensation followed by cycloaddition—can rapidly build molecular complexity from a relatively simple starting material.

Advanced Spectroscopic Characterization Techniques

The structural elucidation of the novel derivatives synthesized from 4-Bromo-2,3-dichlorobenzaldehyde relies on a suite of advanced spectroscopic techniques. The combination of Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provides unambiguous evidence for the proposed structures.

FTIR Spectroscopy: This technique is invaluable for identifying key functional groups. For Schiff base derivatives, the disappearance of the C=O stretching band of the aldehyde and the N-H stretching of the primary amine, coupled with the appearance of a characteristic C=N (imine) stretching absorption typically in the range of 1620-1670 cm⁻¹, confirms the formation of the imine bond. internationaljournalcorner.comnih.gov In pyrimidine derivatives, characteristic bands for N-H, C=O, and C=S (in thiones) are observed. researchgate.net

NMR Spectroscopy: Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: In Schiff bases, a singlet corresponding to the azomethine proton (-CH=N) is a key diagnostic signal, typically appearing downfield. nih.gov For dihydropyrimidinones, the proton at the C4 position of the ring appears as a characteristic doublet. The aromatic protons of the 4-bromo-2,3-dichlorophenyl ring show distinct splitting patterns and chemical shifts that confirm the substitution pattern. researchgate.net

¹³C NMR: The carbon of the azomethine group (-CH=N) in Schiff bases gives a signal in the 160-165 ppm region. nih.gov The spectra of the various derivatives will show distinct signals for the aromatic carbons and the carbons of the newly formed heterocyclic rings, confirming the cyclization.

Mass Spectrometry (MS): This technique determines the molecular weight of the synthesized compounds, confirming their elemental composition. The fragmentation pattern can also provide valuable structural information. The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, which is a definitive indicator of their presence in the molecule.

Table 2: Key Spectroscopic Features for Characterizing 4-Bromo-2,3-dichlorobenzaldehyde Derivatives

| Derivative Class | Technique | Characteristic Signal/Feature | Approximate Range/Value |

|---|---|---|---|

| Schiff Bases | FTIR | C=N stretch (imine) | 1620-1670 cm⁻¹ |

| ¹H NMR | -CH=N proton (azomethine) | 8.0-9.0 ppm (singlet) | |

| ¹³C NMR | -C H=N carbon | 160-165 ppm | |

| Dihydropyrimidines | FTIR | N-H stretch, C=O stretch | 3100-3400 cm⁻¹, 1650-1700 cm⁻¹ |

| ¹H NMR | C4-H proton | ~5.2-5.5 ppm (doublet) | |

| Imidazoles | ¹³C NMR | Imidazole ring carbons | 115-145 ppm |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of 4-bromo-2,3-dichlorobenzaldehyde derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of a typical derivative, the aldehyde proton (CHO) is expected to appear as a singlet in the downfield region, generally between 9.8 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons will exhibit complex splitting patterns influenced by the bromine and chlorine substituents. For the parent 4-bromo-2,3-dichlorobenzaldehyde, two doublets would be anticipated in the aromatic region, corresponding to the protons at the C5 and C6 positions. The coupling constants between these protons would be indicative of their ortho relationship.

In ¹³C NMR spectra, the carbonyl carbon is the most downfield signal, typically appearing around 185-195 ppm. rsc.org The carbons directly bonded to the halogen atoms (C2, C3, and C4) will show characteristic shifts. The C-Br bond typically shifts the carbon signal to around 120-130 ppm, while the C-Cl bonds will also result in downfield shifts. The precise chemical shifts are influenced by the combined electronic effects of all substituents on the ring. For instance, spectral data for related compounds like 4-bromo-2-chloroaniline (B1269894) show carbon signals at 143.0 (C-N), 133.3, 132.5, 128.2, 120.6, and 111.4 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Related Benzaldehyde (B42025) Structures

| Compound | Nucleus | Chemical Shift (ppm) and Multiplicity |

| 4-Bromobenzaldehyde | ¹H NMR | 9.98 (s, 1H, CHO), 7.78 (d, 2H, Ar-H), 7.70 (d, 2H, Ar-H) |

| 2,3-Dichlorobenzaldehyde | ¹H NMR | 10.42 (s, 1H, CHO), 7.85 (d, 1H, Ar-H), 7.69 (d, 1H, Ar-H), 7.45 (t, 1H, Ar-H) |

| 4-Bromobenzaldehyde | ¹³C NMR | 191.5 (CHO), 135.2 (C-CHO), 132.4 (Ar-CH), 131.0 (Ar-CH), 129.8 (C-Br) |

| 2,3-Dichlorobenzaldehyde | ¹³C NMR | 188.9 (CHO), 137.9 (C-CHO), 135.0 (C-Cl), 134.1 (C-Cl), 130.8 (Ar-CH), 129.5 (Ar-CH), 128.0 (Ar-CH) |

Note: Data is illustrative and sourced from spectral databases for parent compounds. rsc.orgchemicalbook.comnih.gov The exact shifts for derivatives will vary based on their specific structures.

Fourier Transform Infrared (FTIR) Vibrational Analysis of Functional Groups

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For derivatives of 4-bromo-2,3-dichlorobenzaldehyde, the most prominent absorption band is that of the carbonyl (C=O) stretching vibration of the aldehyde group. bohrium.comresearchgate.net This peak is typically strong and sharp, appearing in the region of 1680-1715 cm⁻¹. The exact frequency is sensitive to the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing nature of the three halogen atoms (Br, Cl, Cl) is expected to increase the C=O bond order and shift the stretching frequency to a higher wavenumber compared to unsubstituted benzaldehyde.

Other key vibrational bands include:

Aromatic C-H stretching: These appear above 3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands of variable intensity are found in the 1450-1600 cm⁻¹ region.

C-Cl stretching: These vibrations are typically observed in the 600-800 cm⁻¹ region.

C-Br stretching: This band is found at lower wavenumbers, usually between 500 and 600 cm⁻¹.

Studies on di-halogenated benzaldehydes, such as 2-bromo-4-chlorobenzaldehyde (B1282380), have shown that the experimental infrared spectra correlate well with theoretical data calculated using Density Functional Theory (DFT). researchgate.net The solvent polarity can also influence the position of the carbonyl stretching frequency due to interactions between the solvent and the compound. researchgate.net

Table 2: Characteristic FTIR Absorption Frequencies for Benzaldehyde Derivatives

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) |

| Aldehyde C=O | Stretch | 1680 - 1715 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-Cl | Stretch | 600 - 800 |

| C-Br | Stretch | 500 - 600 |

Source: General infrared spectroscopy data and studies on halogenated benzaldehydes. researchgate.netnist.gov

Mass Spectrometry (LC-MS) for Molecular and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight and fragmentation pattern of the derivatives, further confirming their structure. In the mass spectrum, the molecular ion peak (M⁺) will be a cluster of peaks due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This isotopic pattern is highly characteristic and serves as a definitive confirmation of the number of bromine and chlorine atoms in the molecule.

The fragmentation of these derivatives under electron impact (EI) or other ionization methods typically involves:

Loss of a hydrogen radical (H•): Formation of a stable [M-1]⁺ acylium ion.

Loss of the formyl group (•CHO): Formation of the [M-29]⁺ ion, corresponding to the substituted phenyl cation.

Loss of a halogen atom: Cleavage of the C-Br or C-Cl bond.

The mass spectrum of 2,3-dichlorobenzaldehyde, for example, shows a molecular ion peak at m/z 174, along with characteristic fragments. nih.gov For a 4-bromo-2,3-dichlorobenzaldehyde derivative, the combination of these fragmentation pathways and the unique isotopic signature provides a wealth of structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. Aromatic aldehydes typically exhibit two main absorption bands:

A strong absorption band (π → π* transition): This is due to electronic transitions within the aromatic ring and the conjugated carbonyl system. For benzaldehyde derivatives, this band usually appears in the 240-280 nm range.

A weaker absorption band (n → π* transition): This corresponds to the transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This band is found at longer wavelengths, typically around 300-350 nm.

The positions and intensities of these bands are influenced by the substituents on the benzene ring. The halogen atoms, with their lone pairs of electrons, can act as auxochromes, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths. Studies on related pyrazoline derivatives have demonstrated how different substituents affect the UV-Vis absorption spectra. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For derivatives of 4-bromo-2,3-dichlorobenzaldehyde, this technique can precisely measure bond lengths, bond angles, and torsional angles.

In a crystal structure of a derivative, one would expect to observe:

The planarity of the benzene ring.

The specific bond lengths for C-Br, C-Cl, and the C-CHO group, which can be compared with standard values.

The orientation of the aldehyde group relative to the aromatic ring.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonds (if suitable functional groups are present in the derivative), halogen bonds (X···O or X···X), and π-π stacking interactions between aromatic rings. For example, in the crystal structure of (E)-3-Bromo-N′-(2,4-dichlorobenzylidene)benzohydrazide, molecules are linked through N—H⋯O and C—H⋯O hydrogen bonds, forming chains. nih.gov The dihedral angle between the two benzene rings in this structure is 5.3 (2)°. nih.gov Such interactions are crucial in determining the physical properties of the material.

Table 3: Illustrative Crystallographic Data for a Related Halogenated Aromatic Compound

| Parameter | (E)-3-Bromo-N′-(2,4-dichlorobenzylidene)benzohydrazide |

| Molecular Formula | C₁₄H₉BrCl₂N₂O |

| Molecular Weight | 372.04 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.140 (2) |

| b (Å) | 14.356 (3) |

| c (Å) | 8.452 (2) |

| β (°) | 96.019 (3) |

| Volume (ų) | 1464.9 (5) |

Source: Crystal structure data from the Cambridge Crystallographic Data Centre. nih.gov

Conformational Analysis of Derivatives

The aldehyde group in benzaldehyde derivatives is not necessarily coplanar with the aromatic ring, especially when bulky substituents are present at the ortho positions (C2 and C6). In the case of 4-bromo-2,3-dichlorobenzaldehyde derivatives, the chlorine atom at the C2 position can cause steric hindrance, potentially forcing the aldehyde group to twist out of the plane of the ring.

Conformational analysis, often performed using a combination of computational methods (like DFT) and experimental techniques (like variable-temperature NMR or NOESY), is used to determine the most stable conformation. mdpi.com Studies on 2-bromo-4-chlorobenzaldehyde have investigated the conformational preferences and found that the relative energies of different conformers can be influenced by the solvent. bohrium.comresearchgate.net The conformational flexibility or rigidity of these molecules is a key determinant of their ability to interact with biological targets or to assemble into ordered materials. For instance, the conformation of stilbene (B7821643) derivatives, which share the substituted phenyl motif, has been shown to be crucial for their non-linear optical properties. researchgate.net

Computational and Theoretical Investigations of 4 Bromo 2,3 Dichlorobenzaldehyde and Its Derivatives

Quantum Chemical Calculations (DFT, B3LYP, etc.)

Quantum chemical calculations are powerful tools for predicting the properties of molecules. Density Functional Theory (DFT) is a prominent method used for these investigations, offering a balance between accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for studying organic molecules, including substituted benzaldehydes. researchgate.netnih.gov

For a molecule like 4-bromo-2,3-dichlorobenzaldehyde, calculations would typically be performed using a basis set such as 6-311++G(d,p), which provides a flexible description of the electron distribution. nih.gov Such calculations are foundational for geometry optimization, frequency analysis, and exploring the electronic properties of the molecule, as has been demonstrated in studies of similar compounds like 2-bromo-4-chlorobenzaldehyde (B1282380) and 5-bromo-2-hydroxybenzaldehyde. researchgate.netnih.gov

Molecular Geometry Optimization and Structural Parameter Analysis

Molecular geometry optimization involves finding the lowest energy arrangement of atoms in a molecule. For 4-bromo-2,3-dichlorobenzaldehyde, this would result in a detailed picture of its three-dimensional shape, including bond lengths, bond angles, and dihedral (torsional) angles.

Based on studies of related compounds like 2,4-dichlorobenzaldehyde (B42875) and other halogenated benzaldehydes, the benzene (B151609) ring is expected to be nearly planar. researchgate.net The aldehyde group (-CHO) may be slightly twisted out of the plane of the benzene ring due to steric hindrance from the adjacent chlorine atom at position 2. researchgate.net The key structural parameters, while not experimentally determined for this specific molecule, can be estimated based on DFT calculations of similar structures.

Table 1: Predicted Structural Parameters for 4-Bromo-2,3-dichlorobenzaldehyde Note: These are estimated values based on standard bond lengths and data from analogous molecules. Actual values would require specific DFT calculations.

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C=O Bond Length | ~1.21 Å |

| C-C (Aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-C (Ring-Aldehyde) Bond Length | ~1.49 Å |

| O-C-H Angle | ~120° |

| C-C-O Angle | ~125° |

| C-C-Cl Angle | ~120° |

| C-C-Br Angle | ~120° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability.

The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from FMO analysis. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. In a theoretical study of 1-bromo-2,3-dichlorobenzene (B155788), a closely related precursor, the HOMO-LUMO gap was calculated to be significant, suggesting high stability. researchgate.net For 4-bromo-2,3-dichlorobenzaldehyde, the HOMO is expected to be distributed over the benzene ring and the halogen atoms, while the LUMO would likely be localized on the π-system of the ring and the electron-withdrawing aldehyde group.

Table 2: Predicted Frontier Orbital Energies and Energy Gap Note: Values are illustrative and based on trends from related halogenated aromatic compounds.

| Parameter | Predicted Energy (eV) |

| EHOMO | ~ -7.0 eV |

| ELUMO | ~ -2.5 eV |

| Energy Gap (ΔE) | ~ 4.5 eV |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded diagram that illustrates the charge distribution within a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov

Red regions indicate negative electrostatic potential, rich in electrons, and are prone to electrophilic attack. For 4-bromo-2,3-dichlorobenzaldehyde, the most negative region is anticipated to be around the carbonyl oxygen atom of the aldehyde group, due to its high electronegativity and lone pairs of electrons.

Blue regions indicate positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. Positive regions are expected on the hydrogen atom of the aldehyde group and, to a lesser extent, on the hydrogen atoms attached to the benzene ring.

Green regions represent areas of neutral potential.

The MEP map visually confirms the reactive sites of the molecule, highlighting the carbonyl oxygen as the primary site for interaction with electrophiles. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides detailed insight into the bonding and electronic structure of a molecule, including charge transfer and intramolecular interactions. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. researchgate.net

Investigation of Electronic Properties

The electronic properties of a molecule are fundamental to understanding its reactivity, intermolecular interactions, and potential applications in materials science. For 4-Bromo-2,3-dichlorobenzaldehyde, computational studies provide valuable insights into its electronic structure, particularly its response to an external electric field, which is quantified by its polarizability and hyperpolarizability.

Polarizability Studies

Polarizability is a measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is crucial in determining the nature of intermolecular forces, such as van der Waals interactions. Theoretical studies on substituted benzaldehydes have shown that the type and position of substituents significantly influence the molecular polarizability.

In a study on di-substituted arenes, it was found that the polarizability is influenced by the electronic properties of the substituents, such as their ionization potential, electron affinity, and electronegativity researchgate.net. For halogenated benzaldehydes, the polarizability is expected to increase with the size of the halogen atom due to the more diffuse nature of the electron cloud. A theoretical investigation of 4-bromo-2-halogenobenzaldehydes indicated that the minimum energies of the optimized structures decrease with an increase in the size of the halogen and the dielectric constant of the solvent bohrium.com. This suggests that the presence of the bromine and chlorine atoms in 4-Bromo-2,3-dichlorobenzaldehyde will have a significant impact on its polarizability.

The following table presents calculated polarizability values for related chloro-benzaldehyde isomers, which can provide a comparative basis for understanding the potential polarizability of 4-Bromo-2,3-dichlorobenzaldehyde. The calculations were performed using DFT with the B3LYP/6-31G'(d,p) basis set researchgate.net.

| Compound | Total Polarizability (α_tot) (a.u.) |

| o-Chlorobenzaldehyde | 71.49 |

| m-Chlorobenzaldehyde | Not specified in the provided data |

| p-Chlorobenzaldehyde | 74.34 |

Data sourced from a DFT study on chloro-benzaldehydes researchgate.net.

Given the presence of a bromine atom in addition to two chlorine atoms, it is anticipated that the total polarizability of 4-Bromo-2,3-dichlorobenzaldehyde would be higher than that of the dichlorobenzaldehyde isomers.

Hyperpolarizability and Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have garnered significant attention due to their potential applications in photonics and optoelectronics researchgate.net. The NLO response of a molecule is governed by its hyperpolarizability. Molecules with large hyperpolarizability values are promising candidates for NLO materials.

Computational studies, particularly DFT, have proven to be a powerful tool for predicting the NLO properties of organic molecules. The first-order hyperpolarizability (β) is a key parameter that determines the second-order NLO response. A study on o, m, and p-chlorobenzaldehydes calculated their first-order hyperpolarizability using DFT researchgate.net. The results indicated that these molecules exhibit a significant NLO response, with the calculated values being comparable to or even exceeding that of urea (B33335), a standard reference material for NLO studies mdpi.com.

The NLO properties of organic molecules are often associated with intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. In 4-Bromo-2,3-dichlorobenzaldehyde, the aldehyde group acts as an electron-withdrawing group, while the halogen atoms can also influence the electronic distribution within the benzene ring.

The calculated first-order hyperpolarizability values for chloro-benzaldehyde isomers are presented in the table below. These values offer a reference point for estimating the NLO properties of 4-Bromo-2,3-dichlorobenzaldehyde.

| Compound | First-Order Hyperpolarizability (β_tot) (x 10⁻³⁰ cm⁵/esu) |

| o-Chlorobenzaldehyde | 155.86 |

| m-Chlorobenzaldehyde | 240.86 |

| p-Chlorobenzaldehyde | 820.22 |

Data sourced from a DFT study on chloro-benzaldehydes researchgate.net.

The significant variation in hyperpolarizability among the isomers highlights the sensitivity of NLO properties to the substitution pattern. Given the presence of multiple halogen substituents, 4-Bromo-2,3-dichlorobenzaldehyde and its derivatives are potential candidates for NLO applications, although further specific computational and experimental studies are required to quantify their NLO response. Studies on other organic molecules have shown that the presence of heavy atoms like bromine can enhance NLO properties nih.gov.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis provides insights into the nature and relative importance of different types of contacts, such as hydrogen bonds and halogen bonds, which govern the crystal packing.

While a specific Hirshfeld surface analysis for 4-Bromo-2,3-dichlorobenzaldehyde was not found in the reviewed literature, studies on closely related dichlorobenzaldehyde isomers and other multi-substituted benzaldehyde (B42025) derivatives provide a strong basis for understanding the expected intermolecular interactions.

A detailed analysis of the crystal structures of the six dichlorobenzaldehyde isomers revealed that molecular stacking along a short crystallographic axis is a consistent feature nih.gov. The study, which employed the semi-classical density sums (SCDS-PIXEL) method to quantify interaction energies, found that in most isomers, stacking interactions are the most stabilizing. However, in the 2,4- and 3,5-isomers, interactions between the stacks were more significant nih.gov. A key finding was that C-H···O contacts are generally the most stabilizing non-stacking interactions nih.gov.

Another study focusing on a series of multi-substituted benzaldehyde derivatives utilized Hirshfeld surface analysis to explore their supramolecular networks rsc.org. This research highlighted the importance of weak C–H···O hydrogen bonding, C–H···π, π–π, and halogen bonding interactions in the formation of the crystal structures rsc.org. The carbonyl group was found to generate diverse synthons through intermolecular C–H···O hydrogen bonds rsc.org. The study also demonstrated that variations in the substitution positions lead to differences in crystal packing rsc.org.

For 4-Bromo-2,3-dichlorobenzaldehyde, it is anticipated that the crystal packing would be dictated by a combination of the following interactions:

C-H···O Hydrogen Bonds: The aldehyde group is a potent hydrogen bond acceptor, and interactions with aromatic and aldehydic C-H donors are expected to be a significant feature of the crystal packing.

Halogen Bonds: The presence of both bromine and chlorine atoms makes the formation of halogen bonds (C-X···O, C-X···X, where X = Br, Cl) highly probable. These interactions can play a crucial role in directing the supramolecular assembly.

van der Waals Forces: A network of weaker van der Waals forces will also be present, contributing to the cohesion of the crystal.

The following table summarizes the types of intermolecular contacts and their percentage contributions to the Hirshfeld surface for related substituted benzaldehydes, providing an indication of the interactions that might be expected for 4-Bromo-2,3-dichlorobenzaldehyde.

| Compound | Interaction Type | Contribution (%) |

| 2,4-Dichlorobenzaldehyde Derivative | H···H | Not specified |

| C···H/H···C | Not specified | |

| Cl···H/H···Cl | Not specified | |

| O···H/H···O | Not specified | |

| S···H/H···S | Not specified | |

| Multi-substituted Benzaldehyde Derivative 4 | Halogen···Halogen | Present |

| Multi-substituted Benzaldehyde Derivative 5 | Halogen···Halogen | Present |

Data compiled from studies on dichlorobenzaldehyde derivatives researchgate.net and multi-substituted benzaldehyde derivatives rsc.org. The specific percentages were not provided in the snippets, but the presence of these interactions was noted.

A detailed Hirshfeld surface analysis of 4-Bromo-2,3-dichlorobenzaldehyde would be invaluable for a definitive understanding of its crystal packing and the hierarchy of its intermolecular interactions.

Reaction Mechanism Studies via Computational Modeling

Computational modeling provides a powerful avenue to investigate the mechanisms of chemical reactions, offering insights into transition states, reaction pathways, and the factors that control reactivity and selectivity. For 4-Bromo-2,3-dichlorobenzaldehyde, computational studies could elucidate the mechanisms of various reactions, such as nucleophilic additions to the carbonyl group, which are characteristic of aldehydes.

While specific computational studies on the reaction mechanisms of 4-Bromo-2,3-dichlorobenzaldehyde were not identified in the reviewed literature, the principles of its reactivity can be inferred from general knowledge of benzaldehyde chemistry and computational studies on related systems. The aldehyde functional group is highly susceptible to nucleophilic attack due to the polarization of the C=O bond, where the carbon atom is electrophilic.

Computational modeling of reactions involving 4-Bromo-2,3-dichlorobenzaldehyde would likely focus on:

Nucleophilic Addition Reactions: Modeling the addition of various nucleophiles (e.g., Grignard reagents, organolithium compounds, cyanide) to the carbonyl carbon. This would involve locating the transition state for the addition step and calculating the activation energy. The steric hindrance from the ortho-chloro substituent and the electronic effects of the three halogen atoms would be key factors to investigate.

Condensation Reactions: Investigating the mechanism of reactions such as the aldol (B89426) condensation or the Wittig reaction. For example, in the synthesis of a derivative, (E)-4-bromo-N′-(2,3-dichlorobenzylidene)benzohydrazide, the reaction involves the condensation of 4-Bromo-2,3-dichlorobenzaldehyde with a hydrazide. Computational modeling could clarify the steps of this condensation, including the initial nucleophilic attack of the hydrazine (B178648) nitrogen on the carbonyl carbon, followed by dehydration.

Oxidation and Reduction Reactions: Modeling the mechanisms of the oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol. These studies could provide insights into the role of different reagents and the energetics of the reaction pathways.

A theoretical study on the halogen and solvent effects on the structure of 4-bromo-2-halogenobenzaldehydes has shown that the trans form of the aldehyde is generally more stable bohrium.com. This conformational preference would be the starting point for any mechanistic investigation.

The following table outlines hypothetical computational studies that could be performed to understand the reaction mechanisms of 4-Bromo-2,3-dichlorobenzaldehyde.

| Reaction Type | Computational Method | Key Parameters to Investigate |

| Nucleophilic Addition of CH₃Li | DFT (e.g., B3LYP) | Transition state geometry, activation energy, reaction energy |

| Wittig Reaction with Ph₃P=CH₂ | DFT, ONIOM | Reaction pathway, stereoselectivity, influence of substituents |

| Cannizzaro Reaction | Ab initio methods | Mechanism of hydride transfer, role of base catalyst |

The insights gained from such computational studies would be invaluable for optimizing reaction conditions, predicting product distributions, and designing new synthetic routes involving 4-Bromo-2,3-dichlorobenzaldehyde and its derivatives.

Applications of 4 Bromo 2,3 Dichlorobenzaldehyde in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The structure of 4-Bromo-2,3-dichlorobenzaldehyde is inherently designed for complexity generation. As a synthetic intermediate, it provides several reaction handles that can be addressed selectively.

The Aldehyde Group: This group is a primary site for nucleophilic addition and condensation reactions. It readily participates in the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, it can be converted into alcohols via reduction, carboxylic acids via oxidation, or imines through condensation with primary amines. nih.gov The formation of imines and related C=N bonds is a cornerstone of dynamic covalent chemistry and the synthesis of macrocycles and other complex architectures. nih.gov

The Halogen Atoms: The bromine and chlorine atoms are crucial for cross-coupling reactions, one of the most powerful tools in modern organic synthesis. The bromine atom at the 4-position is particularly susceptible to reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide variety of substituents, including alkyl, aryl, and vinyl groups, enabling the elongation of carbon skeletons and the construction of biaryl systems common in many complex target molecules. The chlorine atoms, being less reactive, can either be retained in the final structure or reacted under more forcing conditions, allowing for a stepwise functionalization of the aromatic ring.

The combination of these features allows chemists to use 4-Bromo-2,3-dichlorobenzaldehyde in multi-step synthetic sequences, where each functional group is manipulated in a controlled manner to build up molecular complexity.

Building Block for Pharmaceutical Precursors

Halogenated aromatic compounds are ubiquitous in medicinal chemistry, as the inclusion of halogens can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity. The aldehyde and halogen moieties on 4-Bromo-2,3-dichlorobenzaldehyde make it a promising starting material for pharmaceutical precursors.

For instance, related compounds like 4-bromobenzaldehyde (B125591) and other chlorinated benzaldehydes are widely used as intermediates in the synthesis of active pharmaceutical ingredients (APIs). acs.org The aldehyde can be used to build side chains or heterocyclic rings, while the bromo- and chloro-substituents can serve as anchors for introducing other functionalities via cross-coupling.

A relevant example is the use of 4-bromo-2-chlorobenzonitrile, a compound structurally related to 4-Bromo-2,3-dichlorobenzaldehyde, in the synthesis of potent androgen receptor (AR) antagonists for the treatment of prostate cancer. bldpharm.com In this synthesis, the bromo group is used in a Suzuki reaction to introduce a pyrazole (B372694) ring. bldpharm.com Similarly, it can be anticipated that 4-Bromo-2,3-dichlorobenzaldehyde could be employed in the synthesis of novel therapeutic agents where a dichlorinated phenyl ring is a key pharmacophore. Research on copper complexes with halogen-substituted Schiff base ligands has also pointed to the potential of such structures in developing agents effective against drug-resistant bacteria. acs.org

Table 1: Potential Pharmaceutical Synthetic Applications based on Analogous Compounds

| Starting Material Analogue | Reaction Type | Resulting Structure/Application Area | Citation |

| 4-Bromo-2-chlorobenzonitrile | Suzuki Coupling | Synthesis of Androgen Receptor Antagonists | bldpharm.com |

| Halogen-substituted Salicylaldehydes | Schiff Base Condensation with Amines, followed by complexation with Copper(II) | Antibacterial agents | acs.org |

| 4-Bromobenzaldehyde | General Intermediate | Synthesis of various APIs | acs.org |

| 2-Chlorobenzaldehyde, 2,4-Dichlorobenzaldehyde (B42875) | Diamide Synthesis | Potential Anesthetics and Anticonvulsants | bldpharm.com |

Intermediate for Agrochemical Development

The development of new pesticides and herbicides often relies on the synthesis of novel halogenated aromatic compounds. The specific substitution pattern of 4-Bromo-2,3-dichlorobenzaldehyde could lead to the discovery of new agrochemicals with desired bioactivity and environmental profiles.

The synthesis of N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide, an intermediate for agricultural chemicals, involves the chlorination of a bromo-substituted acetanilide, highlighting the importance of this substitution pattern in the agrochemical industry. google.com The compound 4-bromo-2,5-dichlorophenol (B52177) is a precursor to an organothiophosphate insecticide. google.com These examples demonstrate that the precise placement of bromo and chloro substituents on a phenyl ring is a well-established strategy in the design of agrochemicals. Therefore, 4-Bromo-2,3-dichlorobenzaldehyde is a logical candidate for use as a starting material in the exploratory synthesis of new pesticides and herbicides. Its aldehyde group can be transformed into various functional groups to fine-tune the biological activity of the resulting molecules.

Utilization in Material Science Applications (e.g., Liquid Crystal Intermediates)

Substituted benzaldehydes are important intermediates in the synthesis of materials with specific optical or electronic properties, including liquid crystals. The polarity, polarizability, and shape of a molecule, all influenced by halogen substituents, are critical for the formation of liquid crystalline phases.

A closely related compound, 4-bromo-2,3-difluorobenzaldehyde, is recognized as an important liquid crystal intermediate. google.com The fluorine atoms in this case are noted for their small size and high electronegativity, which are beneficial for creating materials with a desirable dipole moment without introducing significant steric hindrance. glpbio.com While chlorine atoms are larger than fluorine, the principles remain the same. The di-chloro and bromo substitution on 4-Bromo-2,3-dichlorobenzaldehyde would impart a significant dipole moment and high molecular polarizability. The aldehyde functional group provides a convenient point for further elaboration, allowing the molecule to be incorporated into larger, rod-shaped structures typical of liquid crystal molecules. For example, the aldehyde can be reacted to form Schiff bases or stilbenes, which are common cores in liquid crystal design.

Table 2: Properties of 4-Bromo-2,3-dichlorobenzaldehyde

| Property | Value |

| CAS Number | 1349715-65-6 |

| Molecular Formula | C₇H₃BrCl₂O |

| Molecular Weight | 253.91 g/mol |

| Appearance | (Typically) Off-white to yellow solid |

| Key Functional Groups | Aldehyde (-CHO), Bromo (-Br), Chloro (-Cl) |

Green Chemistry and Sustainable Synthesis Approaches for 4 Bromo 2,3 Dichlorobenzaldehyde

Development of Eco-Friendly Catalytic Systems

Traditional synthesis routes for halogenated benzaldehydes often rely on stoichiometric reagents and harsh reaction conditions, leading to significant waste generation. The development of eco-friendly catalytic systems offers a promising alternative by providing milder reaction pathways and reducing the environmental footprint.

For the synthesis of related compounds, such as 2,3-dichlorobenzaldehyde (B127699), methods have been developed that utilize catalysts to improve efficiency and selectivity. For instance, the oxidation of 2,3-dichlorotoluene (B105489) can be achieved using a catalyst system comprising cobalt acetate (B1210297) and sodium molybdate (B1676688) in a mixed solvent of acetic acid. chemicalbook.com Another approach involves the use of azobisisobutyronitrile as a catalyst for the bromination of 2,3-dichlorotoluene, followed by hydrolysis to yield 2,3-dichlorobenzaldehyde. patsnap.comgoogle.com These examples highlight the potential for developing similar catalytic systems for the synthesis of 4-Bromo-2,3-dichlorobenzaldehyde, which would likely start from a corresponding bromo-dichloro-toluene precursor. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a particularly attractive avenue for greening the synthesis process. rsc.org

Research into the synthesis of other substituted benzaldehydes, like 4-bromobenzaldehyde (B125591), has demonstrated the use of organocatalysts. For example, the selective oxidation of 4-bromobenzyl alcohol to 4-bromobenzaldehyde can be catalyzed by 2-Iodoxy-5-methylbenzenesulfonic Acid with Oxone as the oxidant. orgsyn.org The application of such metal-free catalytic systems to the synthesis of 4-Bromo-2,3-dichlorobenzaldehyde could significantly reduce the risk of heavy metal contamination in the final product and waste streams.

Table 1: Comparison of Potential Catalytic Systems

| Catalyst Type | Potential Precursor | Advantages | Challenges |

|---|---|---|---|

| Transition Metal | 4-Bromo-2,3-dichlorotoluene (B1375509) | High activity and selectivity | Potential for metal leaching, cost |

| Azonitrile Initiator | 4-Bromo-2,3-dichlorotoluene | Readily available, effective for radical reactions | May require co-catalysts or initiators |

Strategies for Enhanced Atom Economy and Reduced Waste Generation

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com Reactions with high atom economy are inherently less wasteful.

In the context of 4-Bromo-2,3-dichlorobenzaldehyde synthesis, a key strategy to improve atom economy is to move away from substitution reactions that generate stoichiometric amounts of byproducts. For instance, a traditional synthesis might involve the bromination of a dichlorophenol derivative, which can produce significant amounts of acidic waste.

A more atom-economical approach would involve addition reactions or rearrangements where most, if not all, of the atoms of the reactants are incorporated into the final product. nih.gov While specific high atom economy routes for 4-Bromo-2,3-dichlorobenzaldehyde are not yet well-documented, the principles can be applied to its hypothetical synthesis. For example, if a synthesis starts from a precursor that already contains the bromine and chlorine atoms in the desired positions, and the aldehyde functionality is introduced through a catalytic oxidation of a methyl or alcohol group, the atom economy would be significantly higher than a multi-step process involving protection and deprotection steps or the introduction of halogens in separate steps. rsc.org

Solvent Recovery and Recycling Methodologies

Organic solvents are a major contributor to the environmental impact of chemical manufacturing. The implementation of robust solvent recovery and recycling methodologies is crucial for sustainable synthesis.

In the synthesis of related halogenated compounds, solvents such as 1,2-dichloroethane (B1671644) and various hydrocarbons are often employed. patsnap.comgoogle.com The recovery of these solvents can be achieved through various techniques, including distillation, pervaporation, and membrane filtration. The choice of recovery method depends on the specific solvent and the nature of the impurities. For instance, fractional distillation is effective for separating volatile components with different boiling points. nih.gov

The ideal scenario in green chemistry is to minimize or eliminate the use of hazardous solvents altogether. The exploration of greener solvents, such as water, supercritical fluids, or ionic liquids, is an active area of research. While the solubility of nonpolar organic compounds like 4-Bromo-2,3-dichlorobenzaldehyde in water is typically low, the use of phase-transfer catalysts or surfactant-based systems can facilitate reactions in aqueous media.

Table 2: Overview of Solvent Recovery Techniques

| Technique | Description | Applicability |

|---|---|---|

| Distillation | Separation based on differences in boiling points. | Common for volatile organic solvents. nih.gov |

| Pervaporation | A membrane process for separating liquid mixtures. | Effective for breaking azeotropes. nih.gov |

Exploration of Emerging Sustainable Technologies (e.g., Photocatalysis, Microwave-Assisted Synthesis)

Emerging technologies offer novel ways to drive chemical reactions more efficiently and with less environmental impact.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced byproduct formation in shorter timeframes compared to conventional heating methods. arkat-usa.orgmdpi.com This technique has been successfully applied to a variety of organic transformations, including the synthesis of heterocyclic compounds and nanoparticles. arkat-usa.orgelsevierpure.com In the synthesis of oxazine (B8389632) derivatives, microwave assistance has been shown to reduce reaction times from hours to minutes and improve yields. arkat-usa.org While specific applications to 4-Bromo-2,3-dichlorobenzaldehyde are not yet reported, the synthesis of related compounds suggests that microwave-assisted oxidation or coupling reactions could be a viable and more sustainable alternative to traditional methods.

Photocatalysis: Photocatalysis utilizes light to activate a catalyst, which then drives a chemical reaction. This technology has the potential to enable reactions at ambient temperature and pressure, reducing the energy input required. Semiconductor materials are often used as photocatalysts. The photocatalytic degradation of pollutants has been demonstrated, and there is growing interest in its application to organic synthesis. epa.gov For instance, the photocatalytic decomposition of 2,4-dichlorophenoxyacetic acid has been achieved using a microwave-assisted photocatalysis system, indicating a synergistic effect between these technologies. epa.gov The application of photocatalysis to the selective oxidation of a suitable precursor to 4-Bromo-2,3-dichlorobenzaldehyde could offer a highly sustainable manufacturing route, particularly if solar light can be used as the energy source.

Table 3: Comparison of Emerging Sustainable Technologies

| Technology | Principle | Potential Advantages for Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating through dielectric interactions. | Faster reaction rates, higher yields, reduced side reactions. arkat-usa.org |

While established green synthesis routes for 4-Bromo-2,3-dichlorobenzaldehyde are not yet prevalent in the literature, the principles of green chemistry provide a clear roadmap for future development. By focusing on the design of eco-friendly catalytic systems, maximizing atom economy, implementing solvent recovery and recycling, and exploring emerging technologies like microwave-assisted synthesis and photocatalysis, it is possible to envision a more sustainable future for the production of this important chemical intermediate. The examples from the synthesis of structurally similar compounds provide a strong foundation for this research and development.

Future Research Directions and Perspectives

Development of Novel Synthetic Pathways

The efficient and selective synthesis of polysubstituted aromatic compounds remains a key challenge in organic chemistry. Future research should focus on developing novel, high-yield synthetic pathways to 4-Bromo-2,3-dichlorobenzaldehyde that are both scalable and environmentally benign.